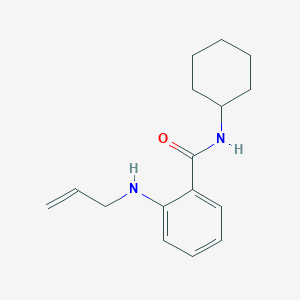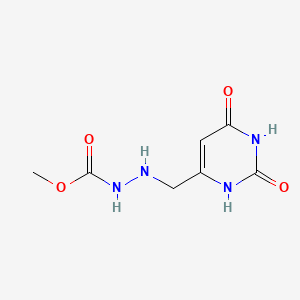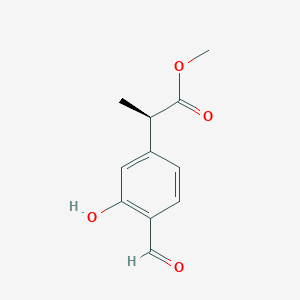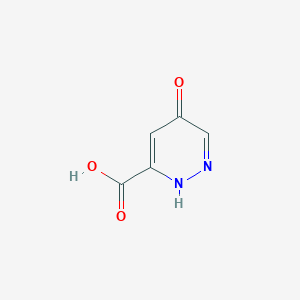![molecular formula C20H16FN3O2 B15246021 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid typically involves multiple steps, including the formation of the bipyridine core, introduction of the fluorine atom, and coupling with the benzoic acid derivative. Common synthetic routes may involve:
Formation of Bipyridine Core: This step often involves the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Coupling with Benzoic Acid: The final step involves coupling the fluorinated bipyridine with a benzoic acid derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorinated bipyridine moiety allows for strong binding to metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid Derivatives: These compounds share a similar benzoic acid core but differ in their substituents, leading to different chemical and biological properties.
Fluorinated Bipyridines: Compounds with similar bipyridine cores but different substituents, affecting their binding properties and reactivity.
Uniqueness
5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is unique due to its combination of a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core
Properties
Molecular Formula |
C20H16FN3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-cyclopropyl-2-[[6-(3-fluoropyridin-4-yl)pyridin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H16FN3O2/c21-17-11-22-8-7-15(17)18-6-4-14(10-23-18)24-19-5-3-13(12-1-2-12)9-16(19)20(25)26/h3-12,24H,1-2H2,(H,25,26) |
InChI Key |
HPJXEBARLZDXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)NC3=CN=C(C=C3)C4=C(C=NC=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245939.png)







![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)

![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)

